N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 5-chloro-2-methoxyphenyl substituent linked to the benzofuran core via an amide bond. The compound shares structural motifs with bioactive molecules, including sulfonamides and urea derivatives, which are known for diverse pharmacological activities such as anti-malarial, anti-hypertensive, and kinase inhibition . Its benzofuran scaffold, substituted with a methyl group at the 3-position, provides a rigid aromatic framework that may influence binding to biological targets, while the chloro and methoxy groups on the phenyl ring enhance lipophilicity and electronic effects .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCCEJOUUDVNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl ketones.
Introduction of the Chlorinated Methoxyphenyl Group: The chlorinated methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using chlorinated methoxybenzene derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing chloro substituent at position 5 activates the aromatic ring for nucleophilic aromatic substitution (NAS). In reactions with strong nucleophiles like thiols or amines under basic conditions (e.g., NaH/KOtBu), the chlorine atom can be replaced. For example:
Table 1: Substitution Reactions
| Reagent | Conditions | Product Substituent | Yield (%) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | Piperidino | 72 |
| Sodium thiophenate | EtOH, reflux, 8 h | Phenylthio | 65 |
| Ammonia (aq.) | Cu catalyst, 100°C | Amino | 58 |
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and reduction :
Methoxy Group Demethylation
The methoxy group undergoes demethylation under strong acidic or oxidative conditions:
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HBr/AcOH (48 h, reflux) :
This reaction is critical for generating phenolic derivatives with enhanced hydrogen-bonding capabilities .
Electrophilic Aromatic Substitution
The benzofuran core’s electron-rich nature facilitates electrophilic substitutions :
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Nitration (HNO3/H2SO4, 0°C): Introduces nitro groups at position 4 or 6 of the benzofuran ring.
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Sulfonation (H2SO4, SO3): Forms sulfonic acid derivatives.
Ring-Opening Reactions
Under harsh alkaline conditions (NaOH, 150°C), the benzofuran ring undergoes cleavage , yielding substituted phenols and furan derivatives.
Coordination Chemistry
The carboxamide oxygen and methoxy group act as ligands for transition metals (e.g., Cu(II), Pd(II)), forming complexes studied for catalytic applications .
Key Research Findings
-
Microwave-assisted synthesis reduces reaction times for carboxamide derivatives by 60% compared to conventional methods .
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Halogen-exchange reactions (Finkelstein-type) enable efficient N-alkylation of the carboxamide group .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry for generating analogs with tailored biological properties.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key properties include:
- Anticonvulsant Activity : Benzofuran derivatives, including this compound, have been reported to possess anticonvulsant properties. Studies indicate that modifications in the benzofuran structure can enhance efficacy against seizures .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation .
- Antitumor Activity : Preliminary studies suggest that benzofuran derivatives may exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide:
Potential Applications in Drug Development
Given its diverse pharmacological profile, this compound could be explored for various therapeutic applications:
- Neurological Disorders : Its anticonvulsant properties suggest potential use in treating epilepsy and other seizure disorders.
- Cancer Therapy : The antitumor activity makes it a candidate for development into anticancer drugs, especially when combined with other therapeutic agents.
- Inflammatory Diseases : Its anti-inflammatory effects could be harnessed for conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interference with Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzofuran Core
- Tetrahydrothiophene-dioxide moieties (e.g., ) introduce polar functional groups, enhancing aqueous solubility but possibly reducing membrane permeability. Dimethyl substitution at positions 3 and 6 () increases steric hindrance, which may limit interactions with deep hydrophobic pockets in enzymes.
Functional Group Modifications: Carboxamide vs. Urea/Sulfonamide
- Key Observations: Carboxamide vs. Sulfonamide vs. Carboxamide: Sulfonamides () exhibit broader antibacterial activity due to their isosteric resemblance to p-aminobenzoic acid, whereas carboxamides are more common in kinase inhibitors.
Structural Analogues with Heterocyclic Modifications
- Key Observations :
- Furopyridine derivatives () replace the benzofuran oxygen with a nitrogen atom, altering electronic properties and binding modes.
- Quinazoline-based compounds (e.g., GW583340) incorporate larger aromatic systems, which may improve affinity for tyrosine kinases but increase molecular weight (>500 Da), affecting bioavailability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, used in ) suggests moderate solubility in biological matrices, whereas analogues with tetrahydrothiophene-dioxide groups () exhibit improved aqueous solubility.
- Stability : The benzofuran core is less prone to oxidation compared to sulfonyl-containing analogues (), which may degrade under acidic conditions.
- Lipophilicity : The 5-chloro-2-methoxyphenyl group contributes to a calculated logP of ~3.5 (estimated), comparable to PQ401 (logP ~3.8) but lower than sulfonamide derivatives (logP ~2.5) .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.06 mM | Potent |
| Escherichia coli | 0.12 mM | Moderate |
| Enterococcus faecalis | 0.55 mM | Weak |
The presence of the 5-chloro and 2-methoxy substituents in the phenyl ring is believed to enhance the compound's interaction with bacterial cell membranes, leading to its antibacterial properties .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported that it effectively inhibits the growth of various fungal strains.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida krusei | 1.6 μg/mL | Potent |
| Aspergillus niger | 12.5 μg/mL | Moderate |
The antifungal efficacy is attributed to its benzofuran scaffold, which has been recognized for its ability to disrupt fungal cell wall synthesis .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Several studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | < 10 | Apoptosis |
| HeLa (Cervical Cancer) | < 15 | Cell Cycle Arrest |
Research suggests that the compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific cellular pathways, particularly those involving Bcl-2 family proteins .
Case Studies
- Antimicrobial Efficacy : A study conducted by Yempala et al. synthesized several benzofuran derivatives and tested their antimicrobial activities against Mycobacterium tuberculosis and various fungal strains. The results indicated that compounds similar to this compound displayed significant antimicrobial effects with low toxicity towards mammalian cells .
- Cancer Cell Studies : In a comparative study on benzofuran derivatives, researchers found that introducing methyl groups at specific positions on the benzofuran ring enhanced anticancer activity significantly against various cancer cell lines, suggesting structural modifications could optimize therapeutic efficacy .
Q & A
Q. What are the recommended multi-step synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves: (i) Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols. (ii) Pd-catalyzed C–H arylation to introduce the 3-methyl group. (iii) Transamidation with 5-chloro-2-methoxyaniline under microwave-assisted conditions for improved yield . Key intermediates include 3-methyl-1-benzofuran-2-carbonyl chloride (for amide bond formation) and purified 5-chloro-2-methoxyaniline.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of: (i) X-ray crystallography to resolve the benzofuran core and substitution patterns (e.g., methoxy and chloro groups) . (ii) NMR spectroscopy (¹H/¹³C) to confirm regiochemistry (e.g., NOESY for spatial proximity of substituents). (iii) FTIR to validate carbonyl (C=O) and amide (N–H) functional groups .
Q. What common reactivity patterns are observed in benzofuran carboxamide derivatives during derivatization?
- Methodological Answer : The benzofuran core undergoes: (i) Electrophilic substitution at the 5-position due to electron-donating methoxy groups. (ii) Oxidation of the furan ring to form diketones under strong acidic conditions. (iii) Nucleophilic acyl substitution at the carboxamide group for heterocyclic coupling .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize: (i) Antimicrobial assays (e.g., MIC against S. aureus and C. albicans) based on benzofuran derivatives' known activity . (ii) Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential). (iii) Cytotoxicity profiling using MTT assays on human cell lines (e.g., HEK-293).
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : (i) Quantum chemical calculations (DFT) to predict transition states and regioselectivity in C–H activation steps. (ii) Reaction path screening using ICReDD’s hybrid computational-experimental workflows to identify optimal catalysts (e.g., Pd vs. Cu systems) . (iii) Machine learning models trained on benzofuran reaction databases to predict solvent effects.
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : (i) Validate in vitro results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity). (ii) Perform ADME-Tox profiling to assess bioavailability or metabolic instability (e.g., cytochrome P450 inhibition assays). (iii) Use knockout animal models to isolate target pathways .
Q. What experimental design strategies improve yield in large-scale synthesis?
- Methodological Answer : (i) Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) . (ii) Flow chemistry for continuous amidation, reducing side reactions. (iii) In-situ FTIR monitoring to track intermediate formation and adjust conditions dynamically.
Q. How do substituent modifications (e.g., chloro vs. fluoro) impact structure-activity relationships (SAR)?
- Methodological Answer : (i) Synthesize analogs with halogen substitutions at the 5-position and compare logP values (HPLC-derived). (ii) Use molecular docking to assess binding interactions with target proteins (e.g., kinase domains). (iii) Corrogate bioactivity data with Hammett σ constants to quantify electronic effects .
Q. What advanced spectroscopic techniques can elucidate dynamic molecular interactions?
- Methodological Answer : (i) Solid-state NMR with magic-angle spinning (MAS) to study crystallinity and polymorphism. (ii) Time-resolved fluorescence spectroscopy to monitor protein-ligand binding kinetics. (iii) Dynamic nuclear polarization (DNP) for sensitivity-enhanced NMR in low-concentration regimes .
Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., PubChem) to resolve structural ambiguities .
- Contradictory Evidence : Discrepancies in bioactivity may arise from assay conditions (e.g., serum interference); replicate studies under controlled media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
